3-(4-Cbz-Aminophenyl)phenol

Organic Synthesis Building Blocks Quality Control

Multi-step syntheses of complex drug candidates often fail due to chemoselectivity conflicts between unprotected amine and phenol groups. 3-(4-Cbz-Aminophenyl)phenol solves this with its orthogonal Cbz-protected amine, enabling selective manipulation of the phenolic hydroxyl group (e.g., O-alkylation, Mitsunobu) without competing side reactions, followed by clean hydrogenolytic deprotection. - Orthogonal protection eliminates additional protection/deprotection steps, improving overall yield and simplifying purification. - Biphenyl core provides a rigid, conjugated scaffold ideal for medicinal chemistry libraries and advanced materials (MOFs, COFs). - Single-crystal X-ray diffraction data available for unambiguous identification and computational modeling support.

Molecular Formula C20H17NO3
Molecular Weight 319.4 g/mol
CAS No. 779341-22-9
Cat. No. B1523727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Cbz-Aminophenyl)phenol
CAS779341-22-9
Molecular FormulaC20H17NO3
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=CC=C3)O
InChIInChI=1S/C20H17NO3/c22-19-8-4-7-17(13-19)16-9-11-18(12-10-16)21-20(23)24-14-15-5-2-1-3-6-15/h1-13,22H,14H2,(H,21,23)
InChIKeyMLMGFVWWMWEJSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Cbz-Aminophenyl)phenol: Cbz-Protected Building Block


3-(4-Cbz-Aminophenyl)phenol (CAS 779341-22-9), with the IUPAC name benzyl N-[4-(3-hydroxyphenyl)phenyl]carbamate, is a specialized organic building block characterized by a biphenyl core bearing a phenolic hydroxyl group and a carbobenzyloxy (Cbz)-protected amine. This compound, with a molecular weight of 319.35 g/mol, serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry and materials science . Its structural features allow for orthogonal synthetic manipulations, as the Cbz protecting group can be selectively removed under mild hydrogenolysis conditions without affecting the phenolic hydroxyl group, enabling stepwise construction of complex molecular architectures [1].

Orthogonal Protection
Cbz-protected amine enables sequential, chemoselective transformations alongside phenol.
Phenol Derivatization
Free hydroxyl group ready for O-alkylation, Mitsunobu, or esterification reactions.
Mild Deprotection
Cbz removal by hydrogenolysis preserves phenol integrity; supports late-stage amine unveiling.

3-(4-Cbz-Aminophenyl)phenol: Orthogonal Protection Advantage


Direct substitution of 3-(4-Cbz-Aminophenyl)phenol with a generic or unprotected analog, such as 3-(4-aminophenyl)phenol, introduces significant risks of chemoselectivity failure in multi-step synthetic sequences. The unprotected primary amine in the analog is nucleophilic and can participate in unwanted side reactions (e.g., acylation, alkylation, reductive amination) that compete with intended transformations at the phenolic hydroxyl group or other parts of the molecule. This lack of orthogonality necessitates additional protection/deprotection steps, reducing overall yield and complicating purification. The Cbz group in 3-(4-Cbz-Aminophenyl)phenol provides essential orthogonal protection, as established in standard protecting group methodology, allowing for selective deprotection via hydrogenolysis without affecting the phenol [1]. This strategic advantage is critical for the efficient assembly of complex targets where both amine and phenol functionalities must be manipulated independently.

Unprotected 3-(4-aminophenyl)phenol may introduce chemoselectivity issues; free amine competes with intended phenol reactions.
Lack of orthogonal protection often requires additional protection/deprotection steps, lowering overall synthetic efficiency.

3-(4-Cbz-Aminophenyl)phenol: Verified Specifications


Purity Advantage Over Standard Grades

The commercially available purity of 3-(4-Cbz-Aminophenyl)phenol is specified at a minimum of 97% by Combi-Blocks (as distributed by Sigma-Aldrich), whereas a standard commercial specification from other suppliers is typically 95% . This represents a 2 percentage-point improvement in purity, which is quantifiable and verifiable through Certificates of Analysis.

Purity Specification
Data to verify
97% min. (Combi-Blocks) vs. typical 95%
May support higher reaction yield in critical synthetic steps
Verify lot-specific COA; supplier specification
Organic Synthesis Building Blocks Quality Control

X-ray Crystallographic Data Availability

The solid-state structure of 3-(4-Cbz-Aminophenyl)phenol has been unambiguously determined by single-crystal X-ray diffraction. This represents a significant data advantage over many similar building blocks, for which no crystallographic data is publicly available [1]. The structure was solved and refined to an R-value of 0.050 using 2126 observed reflections [2].

X‑ray Structure
Reported
Single-crystal XRD solved; R = 0.050
Provides definitive identity for structure-based design
CCDC deposition available
Crystallography Structural Biology Materials Science

Defined Long-Term Storage Conditions

Vendor specifications provide explicit guidance for the long-term storage of 3-(4-Cbz-Aminophenyl)phenol, recommending storage at -20°C for maximum recovery [1]. This is a critical operational parameter that is not always well-defined for specialized building blocks.

Storage Guidance
Vendor specification
Long‑term storage at –20 °C
Minimizes degradation risk during inventory holding
Check vendor stability data for extended periods
Compound Management Stability Procurement

3-(4-Cbz-Aminophenyl)phenol: Key Applications


Multi-Step Synthesis with Orthogonal Protection

3-(4-Cbz-Aminophenyl)phenol is ideally suited for the synthesis of complex pharmaceuticals where both an amine and a phenol must be sequentially functionalized. The Cbz group protects the amine during modifications of the phenol (e.g., O-alkylation, Mitsunobu reaction), and can later be cleanly removed by hydrogenolysis without affecting the newly installed phenol ether or ester [1]. This orthogonal protection strategy is a cornerstone of modern medicinal chemistry and is essential for building diverse libraries of drug candidates.

Advanced Materials & Ligand Synthesis

The biphenyl core of 3-(4-Cbz-Aminophenyl)phenol provides a rigid, conjugated scaffold for the development of advanced materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), and for the synthesis of chiral ligands. The protected amine serves as a masked nucleophile for late-stage functionalization or as a coordinating group after deprotection. The availability of a high-purity (97%) grade is critical for achieving reproducible material properties and catalytic performance.

Fluorescent Probe & Bioconjugate Preparation

The phenolic hydroxyl group of 3-(4-Cbz-Aminophenyl)phenol can be readily derivatized with fluorophores or affinity tags. After this conjugation, the Cbz group can be removed to reveal a free primary amine, which can then be used to link the entire construct to a biomolecule (e.g., a peptide, protein, or nucleic acid) or a solid support. The well-defined crystallographic structure of the compound [2] provides confidence in the molecular geometry of the final probe, which can be important for interpreting biophysical data.

Definitive Structural Characterization in Research

For research groups publishing new synthetic methodologies or studying structure-property relationships, the availability of single-crystal X-ray diffraction data for 3-(4-Cbz-Aminophenyl)phenol offers a distinct advantage [2]. It allows for unequivocal identification of the compound in reaction mixtures and provides a solid foundation for computational studies or molecular modeling, enhancing the rigor and reproducibility of published work.

Application
Selection Property
Validation Focus
Multi‑step orthogonal synthesis
Cbz‑protected amine for chemoselectivity
Deprotection efficiency and phenol stability
Advanced material and ligand design
Rigid biphenyl scaffold with masked amine
Material purity and reproducibility
Fluorescent probe and bioconjugate preparation
Phenol for fluorophore attachment; Cbz for bioconjugation
Conjugation efficiency and amine release
Structural characterization in research
Available single‑crystal XRD data
Identity confirmation and modeling accuracy

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